molecular formula C17H24O14 B598877 Nuezhenidic acid CAS No. 183238-67-7

Nuezhenidic acid

Cat. No. B598877
CAS RN: 183238-67-7
M. Wt: 452.365
InChI Key: ZGRZULFRVWCUPF-XQCFPTMUSA-N
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Description

Nuezhenidic acid is a compound that can be isolated from the fruits of Ligustrum lucidum . It possesses inhibitory activities against the influenza A virus .


Molecular Structure Analysis

The molecular formula of this compound is C17H24O14 . Its molecular weight is 452.36406 . The 2D structure of this compound is available in the referenced source .


Physical And Chemical Properties Analysis

This compound has a molecular weight of 452.37 . It is recommended to be stored at 0-4°C for short term (days to weeks), or -20°C for long term (months) .

Scientific Research Applications

  • Dynamic Changes in Wine Steaming Process of Ligustri Lucidi Fructus : A study by Li Zhuan-me (2014) observed that during the wine steaming process of Ligustri Lucidi Fructus, the content of Nuezhenidic acid significantly increased, while other compounds decreased. This finding is important for understanding the processing mechanism and standardized management of Ligustri Lucidi Fructus.

  • Quality Control in Fructus Ligustri Lucidi : In a paper by H. Zuo et al. (2009), a method was developed to quantify this compound in Fructus Ligustri Lucidi using HPLC. This method assists in the quality control of Fructus Ligustri Lucidi.

  • Anti-Inflammatory Activity of this compound : A 2020 study by Qinqin Wang et al. illustrated that this compound exhibits anti-inflammatory activity through the NF-κB pathway in RAW264.7 cells. This suggests potential therapeutic applications of this compound in inflammation-related conditions.

  • Neuroprotective Properties : A paper by S. Sung et al. (2006) reported the isolation of this compound from Ligustrum japonicum leaves, demonstrating significant protection of human neuroblastoma SH-SY5Y cells from neurotoxicity. This suggests potential applications in neuroprotection.

  • Inhibition of Mutagenicity of Benzo[a]pyrene : Research by M. Niikawa et al. (1993) identified this compound as an active component in glossy privet (Ligustrum lucidum Ait.) that inhibits the mutagenic activity of benzo[a]pyrene in bacteria, suggesting its potential in cancer prevention or treatment.

Safety and Hazards

The safety data sheet for Nuezhenidic acid suggests that it may cause respiratory irritation . In case of skin contact, it is recommended to wash off immediately with plenty of water for at least 15 minutes . If inhaled, the victim should be moved to fresh air .

Future Directions

A study has shown that Nuezhenidic acid has protective effects on diabetic nephropathy rats . The pharmacokinetic parameters and kidney distribution showed that wine-steaming could affect the absorption and distribution of this compound . This suggests potential future directions for research into the therapeutic applications of this compound.

Mechanism of Action

Target of Action

Nuezhenidic acid, an iridoid glycoside, has been found to possess inhibitory activities against the Influenza A virus . This suggests that the primary target of this compound could be the proteins or enzymes involved in the life cycle of the Influenza A virus.

Biochemical Pathways

Given its inhibitory activity against the influenza a virus , it is likely that it impacts the pathways related to viral replication and infection

Result of Action

This compound has been shown to have inhibitory activities against the Influenza A virus . This suggests that it could potentially be used as an antiviral agent.

properties

IUPAC Name

2-[3-(carboxymethyl)-3-hydroxy-5-methoxycarbonyl-2-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2,4-dihydropyran-4-yl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24O14/c1-28-14(26)6-5-29-16(17(27,3-10(21)22)7(6)2-9(19)20)31-15-13(25)12(24)11(23)8(4-18)30-15/h5,7-8,11-13,15-16,18,23-25,27H,2-4H2,1H3,(H,19,20)(H,21,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGRZULFRVWCUPF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=COC(C(C1CC(=O)O)(CC(=O)O)O)OC2C(C(C(C(O2)CO)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24O14
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

452.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Q & A

Q1: How does wine-steaming affect the concentration of nuezhenidic acid in Ligustri Lucidi Fructus?

A1: Wine-steaming leads to a marked increase in this compound concentration in Ligustri Lucidi Fructus. This increase occurs gradually over time, reaching a steady state after 24 hours of steaming. [] This suggests that the steaming process might break down other compounds in the fruit, leading to the formation of this compound.

Q2: Does wine-steaming influence the pharmacokinetics of this compound?

A2: Yes, research indicates that wine-steaming significantly increases both the AUC0-24 (area under the concentration-time curve) and Cmax (peak plasma concentration) of this compound after oral administration in rats. [] This suggests that wine-processing enhances the absorption and bioavailability of this compound.

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